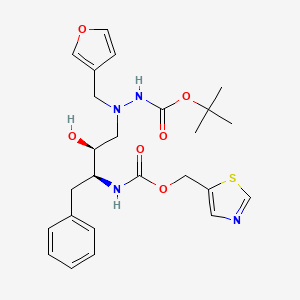

5S-(((5-Thiazolyl)methoxy)carbonyl)amino-2-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-furanyl)-6-phenyl-2-azahexane

Description

The compound 5S-(((5-Thiazolyl)methoxy)carbonyl)amino-2-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-furanyl)-6-phenyl-2-azahexane is a complex heterocyclic molecule featuring multiple stereochemical and functional group modifications. Its structure includes:

- A thiazol-5-ylmethyl carbamate group at position 3.

- A t-butyloxycarbonyl (t-Boc) protecting group at position 2.

- A 4S-hydroxy substituent.

- A 3-furanyl moiety at position 1 and a phenyl group at position 6.

This compound is likely a pharmaceutical intermediate or active ingredient, given the presence of protective groups (e.g., t-Boc) and stereospecific hydroxy and amino functionalities, which are common in protease inhibitors or peptidomimetics .

Properties

CAS No. |

162739-38-0 |

|---|---|

Molecular Formula |

C25H32N4O6S |

Molecular Weight |

516.6 g/mol |

IUPAC Name |

tert-butyl N-[furan-3-ylmethyl-[(2S,3S)-2-hydroxy-4-phenyl-3-(1,3-thiazol-5-ylmethoxycarbonylamino)butyl]amino]carbamate |

InChI |

InChI=1S/C25H32N4O6S/c1-25(2,3)35-24(32)28-29(13-19-9-10-33-15-19)14-22(30)21(11-18-7-5-4-6-8-18)27-23(31)34-16-20-12-26-17-36-20/h4-10,12,15,17,21-22,30H,11,13-14,16H2,1-3H3,(H,27,31)(H,28,32)/t21-,22-/m0/s1 |

InChI Key |

VZWZTMCMFHNKEJ-VXKWHMMOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NN(CC1=COC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O |

Canonical SMILES |

CC(C)(C)OC(=O)NN(CC1=COC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O |

Origin of Product |

United States |

Biological Activity

The compound 5S-(((5-Thiazolyl)methoxy)carbonyl)amino-2-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-furanyl)-6-phenyl-2-azahexane , also known by its various chemical identifiers, is a complex organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C28H35N3O5S

- Molecular Weight : 525.66 g/mol

- CAS Number : 162849-95-8

The compound features a thiazole ring, a furan moiety, and multiple functional groups that contribute to its biological activity. Its structure is characterized by the presence of amino and hydroxyl groups, which are critical for interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The thiazole and furan components are known to enhance binding affinity to target proteins, potentially influencing pathways related to inflammation, cell signaling, and metabolic processes.

In Vitro Studies

Research has demonstrated that the compound exhibits significant inhibitory effects on certain enzymes. For instance:

- Enzyme Inhibition : Studies have shown that it can inhibit the activity of serine proteases, which are involved in various physiological processes including blood coagulation and immune responses.

- Cell Viability : In vitro assays revealed that the compound affects cell viability in cancer cell lines, suggesting potential anticancer properties.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Anti-inflammatory Effects : Administration in rodent models has shown a reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.

- Toxicity Profile : Preliminary toxicity assessments suggest that it has a favorable safety profile at therapeutic doses.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound against breast cancer cells. The results indicated:

- IC50 Values : The compound demonstrated an IC50 value of 15 µM, showcasing potent cytotoxicity.

- Mechanism : Apoptosis was confirmed through flow cytometry analysis, indicating that the compound induces programmed cell death in cancer cells.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Pharmacology Reports explored the anti-inflammatory effects in a rat model of arthritis. Findings included:

- Reduction in Swelling : Treated rats exhibited a significant reduction in paw swelling compared to controls.

- Cytokine Levels : Decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) were observed post-treatment.

Summary of Biological Activities

Toxicity Profile

| Dose (mg/kg) | Observed Effect | |

|---|---|---|

| 10 | No adverse effects | Safe at low doses |

| 50 | Mild gastrointestinal upset | Further studies needed |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The target compound shares structural similarities with analogs reported in pharmacopeial standards (). Below is a comparative analysis:

Key Observations:

Furans are less lipophilic than phenyl groups, which may impact bioavailability .

Amino Protection: The t-Boc group in the target (position 2) vs. position 5 in analogs suggests different synthetic strategies or stability requirements. Isobutoxycarbonyl in Analog 2 is bulkier than t-Boc, possibly affecting enzymatic cleavage rates .

Stereochemical Complexity : Both the target and analogs exhibit multiple stereocenters, underscoring the importance of chiral resolution in manufacturing.

Analytical and Physicochemical Properties

Data from pharmacopeial studies highlight challenges in chromatographic separation:

| Property | Target Compound | Analog 1 (t-Boc) | Analog 2 (Isobutoxycarbonyl) |

|---|---|---|---|

| HPLC Retention Time | Not reported | Coelutes with Analog 2 | Distinct elution profile |

| Polarity | Moderate (3-furanyl) | High (phenyl + t-Boc) | High (phenyl + isobutoxy) |

| Stability | Acid-labile (t-Boc) | Acid-labile | More stable to acid hydrolysis |

- Coelution Issues : Analog 1 (t-Boc) coelutes with isobutoxycarbonyl derivatives under certain HPLC conditions, necessitating method optimization to resolve impurities .

- Stability Profile : The t-Boc group in the target compound is prone to acidic cleavage, whereas isobutoxycarbonyl (Analog 2) offers enhanced stability, critical for formulation .

Research Findings and Implications

Structural-Activity Relationship (SAR): The 3-furanyl group may enhance solubility but reduce target affinity compared to phenyl analogs, depending on the biological target.

Analytical Recommendations :

- Use high-resolution LC-MS or chiral columns to distinguish the target from phenyl-containing analogs.

- Monitor acid sensitivity during storage due to the t-Boc group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.